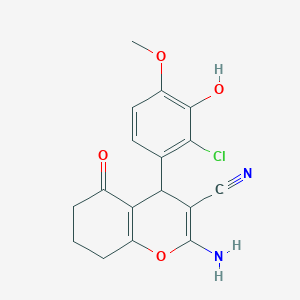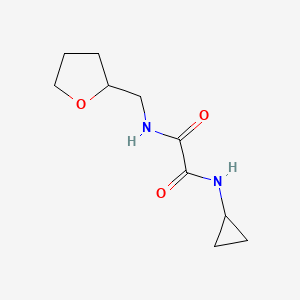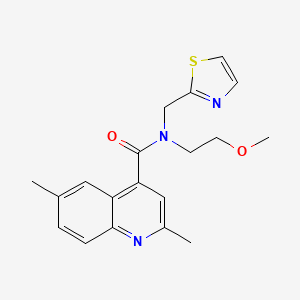![molecular formula C20H18N2O3 B4068913 N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4068913.png)
N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamides and related compounds often involves the assembly of primary amines and phenylacetic acids in the presence of catalysts such as copper(ii) acetate. This process allows for the construction of secondary benzamides through tandem transformations involving carbon-carbon bond cleavage, offering a complementary method for the synthesis of these compounds (Deng, Huang, & Liu, 2018). Additionally, N-aryl substituted benzamides have been developed via similar synthetic strategies, indicating a versatile approach to creating a variety of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamides is characterized by the presence of a furylmethyl group attached to an amino benzamide moiety. This structural arrangement has been explored for its ability to inhibit histone deacetylases (HDACs), demonstrating the compound's potential interaction with biological targets (Vaisburg et al., 2007). The crystal structure and spectroscopic characterization of similar compounds have provided insights into their conformational preferences and electronic properties, contributing to a deeper understanding of their biological activity and chemical reactivity.
Chemical Reactions and Properties
N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamides participate in various chemical reactions, including HDAC inhibition, which affects gene expression and cellular proliferation by modifying histone acetylation levels. These compounds have shown promise in cancer research, indicating their ability to induce apoptosis and cell-cycle arrest in tumor cells (Zhou et al., 2008). The interaction of these compounds with HDACs exemplifies their chemical reactivity and highlights their therapeutic potential.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(13-15-7-2-1-3-8-15)22-18-11-5-4-10-17(18)20(24)21-14-16-9-6-12-25-16/h1-12H,13-14H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXNSLZNAKVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[(phenylacetyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068835.png)
![N-(2,5-dimethoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4068860.png)
![N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068866.png)
![N-cyclohexyl-4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4068873.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4068880.png)


![2-({2-hydroxy-3-[(4-methylphenyl)sulfinyl]propyl}thio)-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4068904.png)
![N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4068911.png)
![N-(sec-butyl)-2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4068912.png)
![N-(5-chloro-2-methoxyphenyl)-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4068920.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2-nitro-N-phenyl-benzenesulfonamide](/img/structure/B4068926.png)

![N-(sec-butyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4068948.png)